molecular formula C24H17NO4 B1675668 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile CAS No. 176977-56-3

4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile

Cat. No.: B1675668
CAS No.: 176977-56-3
M. Wt: 383.4 g/mol
InChI Key: RYNSGDFWBJWWSZ-UHFFFAOYSA-N
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Description

LY320135 is a selective antagonist for the brain cannabinoid receptor type 1 (CB1). It has a significantly higher affinity for the CB1 receptor compared to the peripheral cannabinoid receptor type 2 (CB2). This compound has been extensively studied for its potential in reversing the effects of cannabinoids and its role in various physiological processes .

Preparation Methods

The synthesis of LY320135 involves several steps, starting with the preparation of the core benzofuran structure. The synthetic route typically includes:

Industrial production methods for LY320135 are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

LY320135 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

LY320135 has several scientific research applications:

    Chemistry: It is used as a tool to study the binding and activity of cannabinoid receptors.

    Biology: LY320135 helps in understanding the physiological roles of cannabinoid receptors in various biological processes.

    Medicine: It has potential therapeutic applications in conditions where modulation of the cannabinoid system is beneficial, such as pain management, appetite regulation, and neuroprotection.

    Industry: LY320135 can be used in the development of new drugs targeting the cannabinoid system .

Mechanism of Action

LY320135 acts as a selective antagonist for the CB1 receptor. It binds to the CB1 receptor with high affinity, blocking the effects of endogenous cannabinoids like anandamide. This blockade prevents the activation of downstream signaling pathways, such as the inhibition of adenylate cyclase and modulation of ion channels. By blocking these pathways, LY320135 can reverse the physiological effects mediated by CB1 receptor activation .

Comparison with Similar Compounds

LY320135 is unique in its high selectivity for the CB1 receptor over the CB2 receptor. Similar compounds include:

LY320135 stands out due to its unique benzofuran structure and its high selectivity for the CB1 receptor, making it a valuable tool in cannabinoid research.

Properties

IUPAC Name

4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNSGDFWBJWWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027464
Record name 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID901027464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176977-56-3
Record name 4-[[6-Methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176977-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 320135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176977563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY 320135
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Record name LY-320135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJY03984CT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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